(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a chiral compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 1-methylpyrazol group and a carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the 1-Methylpyrazol Group: The 1-methylpyrazol group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the pyrrolidine ring.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as solvent evaporation and solid dispersion methods can be employed to produce the compound in a non-crystalline form suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Industry: It is used in the development of pharmaceutical formulations and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives and pyrazole-containing compounds.
Azaquinazoline inhibitors: These compounds share structural similarities and are used in similar therapeutic applications.
Substituted dihydropyrazoloindoles: These compounds also feature pyrazole rings and have comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic development.
Properties
IUPAC Name |
(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-6(2-12-13)7-3-11-4-8(7)9(10)14/h2,5,7-8,11H,3-4H2,1H3,(H2,10,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKUYGRWDCTNR-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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